Structural Differentiation: 4′-Hydroxylation Distinguishes BMS-748730 from Parent Dasatinib
BMS-748730 is the 4′-hydroxy metabolite of dasatinib, formed by hydroxylation at the 4′ position of the phenyl ring . This structural modification distinguishes it from dasatinib and other metabolites (e.g., dasatinib N-oxide, dasatinib glucuronide). The hydroxyl group alters hydrogen-bonding capacity and polarity, affecting chromatographic retention, solubility, and analytical detection [1].
| Evidence Dimension | Chemical structure and molecular formula |
|---|---|
| Target Compound Data | C22H26ClN7O3S (MW 504.01) |
| Comparator Or Baseline | Dasatinib: C22H26ClN7O2S (MW 488.01) |
| Quantified Difference | Addition of one oxygen atom (hydroxyl group at 4′ position); MW difference = 16 Da |
| Conditions | Structural analysis by mass spectrometry and NMR |
Why This Matters
This structural difference is critical for analytical method development, metabolite identification, and pharmacokinetic studies of dasatinib metabolism.
- [1] Christopher LJ, et al. Metabolism and disposition of dasatinib after oral administration to humans. Drug Metab Dispos. 2008;36(7):1357-1364. View Source
